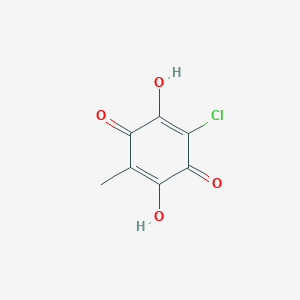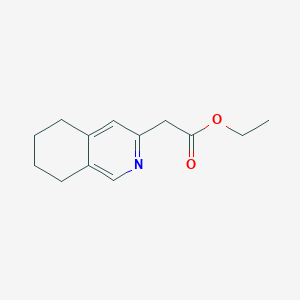
Methyl 5-hydroxy-4-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-4-oxohexanoate is an organic compound with the molecular formula C7H12O4 It is a derivative of hexanoic acid and contains both hydroxyl and keto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-4-oxohexanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 5-hydroxyhexanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the esterification of 5-hydroxy-4-oxohexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-hydroxy-4-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxyl group, resulting in the formation of 5-oxohexanoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding methyl 5-hydroxyhexanoate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions, elevated temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxohexanoic acid.
Reduction: Methyl 5-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-4-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxy-4-oxohexanoate depends on its specific application. In chemical reactions, its functional groups (hydroxyl and keto) participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes and other biomolecules, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Methyl 5-hydroxy-4-oxohexanoate can be compared to other similar compounds such as:
Methyl 5-oxohexanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl 5-hydroxyhexanoate: Lacks the keto group, affecting its oxidation and reduction behavior.
5-Hydroxy-4-oxohexanoic acid: Contains a carboxyl group instead of a methyl ester, influencing its solubility and reactivity.
The presence of both hydroxyl and keto groups in this compound makes it unique and versatile for various applications.
Propiedades
Número CAS |
62859-29-4 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-4-oxohexanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)6(9)3-4-7(10)11-2/h5,8H,3-4H2,1-2H3 |
Clave InChI |
GFBVAYDBCPWAND-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)


![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)







![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)
